Ether vs. Amino Linker: Hydrogen-Bond Donor Count and Its Impact on Permeability and Selectivity
The target compound contains an ether (-O-) linker between the central phenyl and 6-methylpyridazine rings, resulting in zero hydrogen-bond donors (HBD) at this position. In contrast, the closest analog 3-chloro-4-methoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide (CAS 1171327-39-1) possesses an amino (-NH-) linker, contributing one additional HBD . Reducing HBD count by one is a well-established strategy to improve passive membrane permeability and reduce promiscuous binding, as each HBD above two can decrease permeability by approximately 10-fold [1].
| Evidence Dimension | Hydrogen-bond donor count at linker position |
|---|---|
| Target Compound Data | 0 HBD (ether linkage) |
| Comparator Or Baseline | CAS 1171327-39-1: 1 HBD (amino linkage) |
| Quantified Difference | Δ = -1 HBD |
| Conditions | Structural analysis based on chemical structure comparison |
Why This Matters
For procurement decisions in cell-based screening campaigns, the reduced HBD count of the ether-linked compound predicts superior membrane permeability, potentially yielding more reliable intracellular target engagement data compared to the amino-linked analog.
- [1] Lipinski, C.A., Lombardo, F., Dominy, B.W. & Feeney, P.J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3-26. View Source
